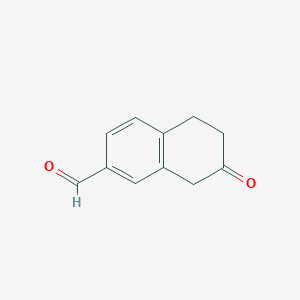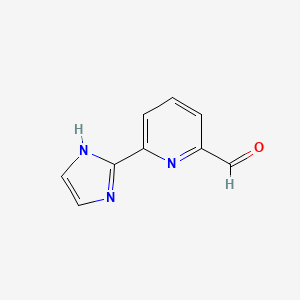
5-Ethylisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological and pharmaceutical applications. Isoindoline-1,3-dione derivatives, commonly referred to as phthalimides, are significant due to their presence in various natural products and their role in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate primary amine. This reaction is usually carried out under reflux conditions in a suitable solvent such as toluene . The reaction mechanism involves the formation of an intermediate amide, which subsequently cyclizes to form the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often employ green chemistry principles to minimize environmental impact. One such method involves the use of solventless conditions, where the reactants are heated directly without a solvent, thereby reducing waste and improving atom economy .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the core structure .
Applications De Recherche Scientifique
5-Ethylisoindoline-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Ethylisoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it can modulate the activity of the dopamine receptor D2, which is implicated in various neurological disorders . Additionally, the compound can inhibit the aggregation of β-amyloid proteins, which is a hallmark of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: The parent compound, known for its broad range of biological activities.
N-Substituted Isoindoline-1,3-diones: These derivatives have been studied for their anticancer and antimicrobial properties.
Phthalimides: A class of compounds that includes isoindoline-1,3-dione derivatives, widely used in medicinal chemistry.
Uniqueness
5-Ethylisoindoline-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group at the 5-position can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
5-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13) |
Clé InChI |
LJYSAYYNGPZUES-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


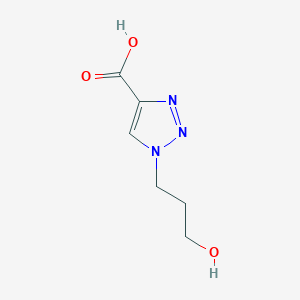
![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)
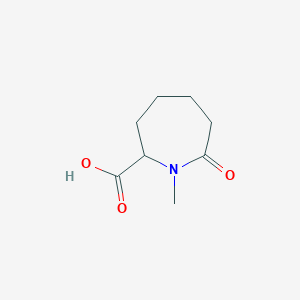

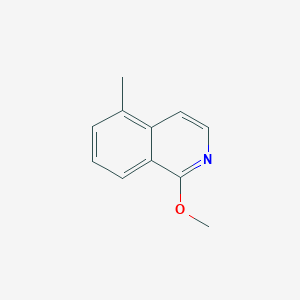
![Spiro[benzimidazole-2,3'-pyrrole]](/img/structure/B11915350.png)
![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)



![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
